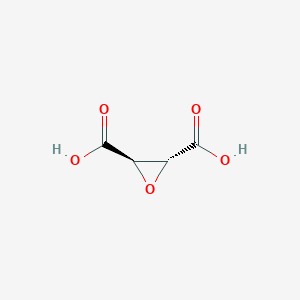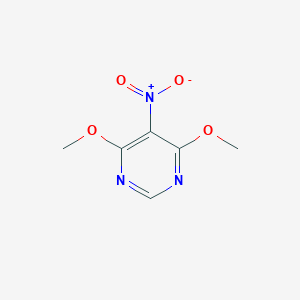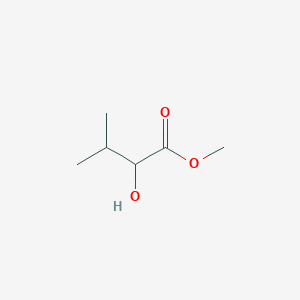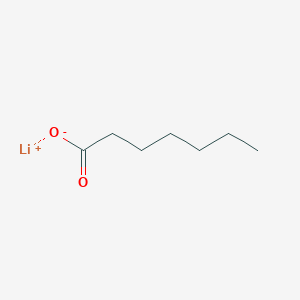
Lithium heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium heptanoate is a chemical compound that belongs to the family of lithium salts. It is used in various scientific research applications, including neuroscience and psychiatry. Lithium heptanoate is synthesized through a specific method, and its mechanism of action is well-understood. In
Wirkmechanismus
The mechanism of action of lithium heptanoate is not fully understood, but it is believed to work by affecting the levels of certain neurotransmitters in the brain, including serotonin and norepinephrine. It is also thought to have an effect on the activity of certain enzymes in the brain, including glycogen synthase kinase-3 (GSK-3).
Biochemische Und Physiologische Effekte
Lithium heptanoate has been shown to have various biochemical and physiological effects. It has been found to increase the levels of certain proteins in the brain, including brain-derived neurotrophic factor (BDNF) and cyclic AMP response element binding protein (CREB). These proteins are involved in the growth and development of neurons and are important for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using lithium heptanoate in lab experiments is that it is relatively easy to synthesize and is readily available. It is also relatively stable and has a long shelf life. However, one limitation is that it can be toxic in high doses, and care must be taken when handling it.
Zukünftige Richtungen
There are many potential future directions for research on lithium heptanoate. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is its potential use in the treatment of depression and other mood disorders. Additionally, further research is needed to fully understand the mechanism of action of lithium heptanoate and its effects on the brain.
Wissenschaftliche Forschungsanwendungen
Lithium heptanoate is used in various scientific research applications, including neuroscience and psychiatry. It is commonly used as a mood stabilizer in the treatment of bipolar disorder. Lithium heptanoate has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Eigenschaften
CAS-Nummer |
16761-13-0 |
|---|---|
Produktname |
Lithium heptanoate |
Molekularformel |
C7H13LiO2 |
Molekulargewicht |
136.1 g/mol |
IUPAC-Name |
lithium;heptanoate |
InChI |
InChI=1S/C7H14O2.Li/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
RQZHWDLISAJCLK-UHFFFAOYSA-M |
Isomerische SMILES |
[Li+].CCCCCCC(=O)[O-] |
SMILES |
[Li+].CCCCCCC(=O)[O-] |
Kanonische SMILES |
[Li+].CCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,4S,8S,9S,12S,13S,16S,18R)-6-[(3S)-4-Hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol](/img/structure/B100612.png)
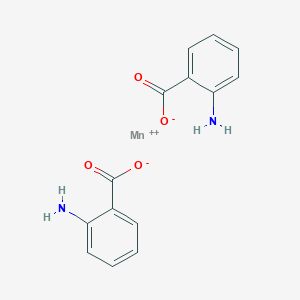
![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)
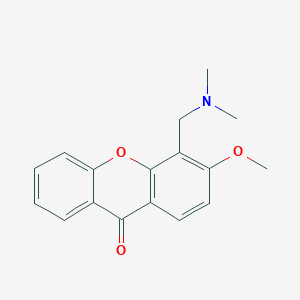
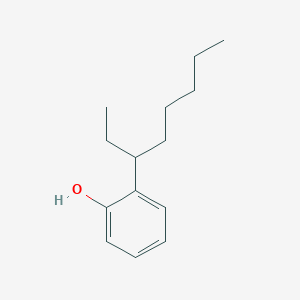
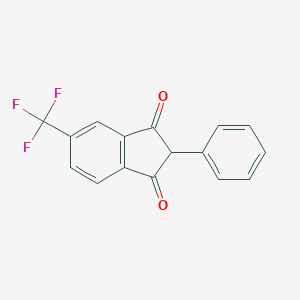
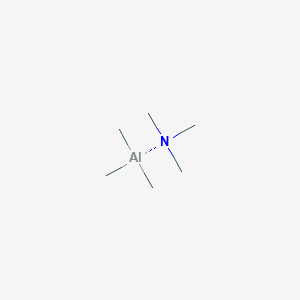
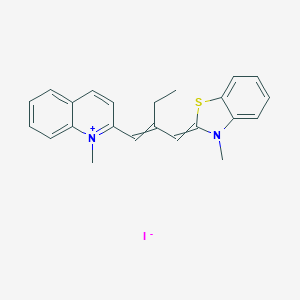
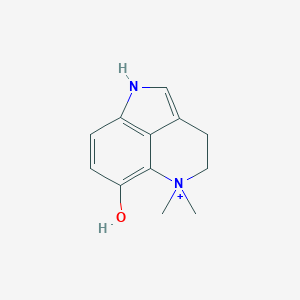
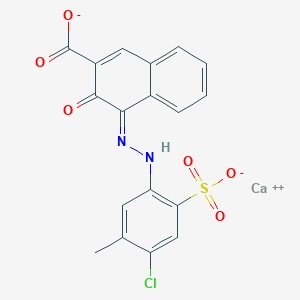
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)
